molecular formula C10H16O3 B1609467 ethyl (Z)-2-acetylhex-2-enoate CAS No. 31336-34-2

ethyl (Z)-2-acetylhex-2-enoate

Cat. No.: B1609467
CAS No.: 31336-34-2
M. Wt: 184.23 g/mol
InChI Key: YCFIMPXZYSZJBO-CLFYSBASSA-N
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Description

Ethyl (Z)-2-acetylhex-2-enoate (CAS 31336-34-2, C₁₀H₁₆O₃) is an α,β-unsaturated ester characterized by a Z-configuration double bond at the C2 position, an acetyl group at C2, and an ethyl ester moiety. This compound belongs to the class of enoate esters, which are pivotal in organic synthesis due to their reactivity in conjugate addition reactions and cycloadditions . Its structure (Figure 1) combines electrophilic (α,β-unsaturated system) and nucleophilic (ester carbonyl) sites, making it versatile for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

31336-34-2

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl (Z)-2-acetylhex-2-enoate

InChI

InChI=1S/C10H16O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h7H,4-6H2,1-3H3/b9-7-

InChI Key

YCFIMPXZYSZJBO-CLFYSBASSA-N

SMILES

CCCC=C(C(=O)C)C(=O)OCC

Isomeric SMILES

CCC/C=C(/C(=O)C)\C(=O)OCC

Canonical SMILES

CCCC=C(C(=O)C)C(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Conjugate Additions

The α,β-unsaturated ester is susceptible to nucleophilic attack at the β-carbon. Examples from analogous systems include:

  • Michael Additions : Ethyl (E)-hex-2-enoate undergoes nucleophilic additions with amines or thiols under basic conditions, forming β-substituted derivatives .

  • Grignard Reagents : The acetyl group may direct regioselectivity, with additions occurring preferentially at the γ-position due to steric and electronic effects.

Ester Hydrolysis and Transesterification

The ethyl ester group can undergo hydrolysis or transesterification:

  • Acid-Catalyzed Hydrolysis : In H<sub>2</sub>SO<sub>4</sub>/EtOH, similar esters (e.g., 5-methyl-3-acetylhex-4-enoate) hydrolyze to carboxylic acids .

  • Base-Catalyzed Transesterification : Reaction with methanol/NaOH yields methyl esters, though steric hindrance from the acetyl group may slow kinetics .

Reduction Reactions

The acetyl and ester functionalities offer multiple reduction pathways:

  • Ketone Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the acetyl group to a secondary alcohol.

  • Double Bond Hydrogenation : Selective reduction of the α,β-unsaturated ester to ethyl 2-acetylhexanoate using H<sub>2</sub> and Lindlar’s catalyst.

Electrocyclic and Elimination Reactions

Thermal or photochemical conditions may induce electrocyclic ring-opening or eliminations:

  • Photochemical [2+2] Cycloaddition : Analogous enoates form bridged cyclobutanes under UV light, though regioselectivity depends on substituent bulk .

  • Acid Elimination : Heating with DBU could deacetylate the compound, forming ethyl hex-2-enoate .

Comparison with Similar Compounds

Structural Isomers with C₁₀H₁₆O₃ Formula

Three compounds sharing the molecular formula C₁₀H₁₆O₃ are highlighted below for comparison:

Compound Name CAS Number Key Structural Features Functional Groups
Ethyl (Z)-2-acetylhex-2-enoate 31336-34-2 Z-configured α,β-unsaturated ester, acetyl Ester, ketone, alkene
Ethyl 2-cyclohexyl-2-oxoacetate 13275-31-5 Cyclohexyl substituent, oxoacetate ester Ester, ketone
1,8-Dihydroxy-p-menth-3-en-2-one 1392224-56-4 Monoterpenoid backbone, hydroxyl groups Ketone, alcohol, alkene

Key Differences :

  • Ethyl 2-cyclohexyl-2-oxoacetate : Lacks the α,β-unsaturated system but features a bulky cyclohexyl group, enhancing lipophilicity. This structural difference reduces electrophilic reactivity compared to the target compound .
  • 1,8-Dihydroxy-p-menth-3-en-2-one: A monoterpenoid derivative with two hydroxyl groups, enabling hydrogen bonding (as discussed in ). This increases its melting point and solubility in polar solvents relative to the non-hydroxylated target compound .

Ethyl (Z)-7-Oxo-3-phenyl-2-heptenoate (C₁₅H₁₈O₃)

  • Structural Similarities : Both contain an α,β-unsaturated ester and a ketone group.
  • Key Differences: Extended Carbon Chain: The heptenoate chain increases molecular weight (246.3 g/mol vs. 184.2 g/mol) and hydrophobicity. Synthetic Accessibility: Reported synthesis of ethyl (Z)-7-oxo-3-phenyl-2-heptenoate achieves ~62% yield via optimized routes, suggesting comparative challenges in synthesizing this compound due to stereochemical control requirements .

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